molecular formula C23H29NO3S B15002587 7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B15002587
M. Wt: 399.5 g/mol
InChI Key: PWNDFEXBXGJYJS-UHFFFAOYSA-N
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Description

7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno-pyridine core with tert-butyl and dimethoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno-pyridine core, followed by the introduction of the tert-butyl and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl and dimethoxyphenyl groups.

    Reduction: Reduction reactions could target the benzothieno-pyridine core or the substituents.

    Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butyl)-4-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
  • 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-thione

Uniqueness

The uniqueness of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C23H29NO3S/c1-23(2,3)14-7-8-15-19(11-14)28-22-21(15)16(12-20(25)24-22)13-6-9-17(26-4)18(10-13)27-5/h6,9-10,14,16H,7-8,11-12H2,1-5H3,(H,24,25)

InChI Key

PWNDFEXBXGJYJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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